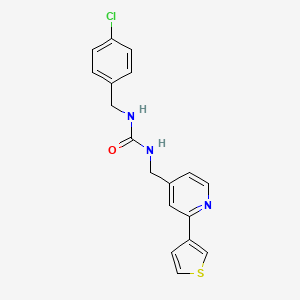

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative with the molecular formula C₁₈H₁₆ClN₃OS and a molecular weight of 357.9 g/mol . Its structure features a 4-chlorobenzyl group linked via a urea bridge to a pyridin-4-ylmethyl substituent, which is further modified with a thiophen-3-yl moiety at the pyridine’s 2-position. The compound’s SMILES representation is O=C(NCc1ccc(Cl)cc1)NCc1ccnc(-c2ccsc2)c1, highlighting its hybrid aromatic-heterocyclic architecture .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-16-3-1-13(2-4-16)10-21-18(23)22-11-14-5-7-20-17(9-14)15-6-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRMCYLWHISMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes nucleophilic substitution with an appropriate amine to form the chlorobenzyl intermediate.

Coupling with Thiophenyl-Pyridinyl Moiety: The intermediate is then coupled with 2-(thiophen-3-yl)pyridine under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Urea Formation: The final step involves the reaction of the coupled product with an isocyanate or a urea derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and various solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, we compare it with structurally related urea derivatives documented in the literature:

Table 1: Structural and Molecular Comparison of Urea Derivatives

Key Structural and Functional Differences

Substituent Complexity: The target compound incorporates a thiophen-3-yl-pyridine hybrid, a feature absent in simpler analogs like 1-(4-chlorophenyl)-3-(pyridin-4-yl)urea . In contrast, 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea replaces the thiophene with a thiadiazole ring, likely altering electronic properties and hydrogen-bond acceptor/donor profiles .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : The target compound (357.9 g/mol) occupies a mid-range molecular weight compared to analogs (247.7–390.9 g/mol), balancing solubility and bioavailability .

- Heterocyclic Diversity : Thiophene and pyridine moieties may confer metabolic stability via resistance to oxidative degradation, whereas thiadiazole-containing analogs could exhibit higher reactivity .

Biological Activity

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, identified by its CAS number 2034596-27-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 357.9 g/mol. The structure features a urea linkage, which is significant in many pharmacological contexts due to its ability to form hydrogen bonds.

Biological Activity Overview

The biological activities of this compound are primarily evaluated through its antiproliferative effects and potential as an anticancer agent. Several studies have reported on its efficacy against various cancer cell lines.

Antiproliferative Effects

Research indicates that derivatives of urea compounds often exhibit significant antiproliferative activity. For instance, a related study demonstrated that various urea derivatives showed potent inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea exhibited an IC50 value of 2.39 µM against A549 cells, suggesting strong antiproliferative properties comparable to established drugs like Sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the urea moiety facilitates interactions with target proteins involved in cell proliferation and survival pathways.

- REV-ERBα Agonism : Some studies have explored the role of similar compounds as agonists for REV-ERBα, a nuclear receptor involved in circadian rhythm regulation and metabolism. The activation of REV-ERBα can lead to alterations in gene expression related to cell cycle progression and apoptosis .

- Inhibition of Cancer Cell Growth : The compound's structure suggests potential interactions with proteins associated with cancer growth inhibition, such as BRAF kinase inhibitors which are critical in certain types of cancers .

Case Studies

Recent studies have highlighted the effectiveness of related urea derivatives in various preclinical models:

- Study on Anticancer Activity : A series of urea derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. Notably, compounds with specific substituents on the pyridine ring exhibited enhanced activity, indicating the importance of structural modifications .

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative, and what reaction conditions are typically employed?

The compound is synthesized via urea bond formation between an isocyanate and an amine. A common approach involves reacting a substituted benzyl isocyanate (e.g., 4-chlorobenzyl isocyanate) with a pyridinyl-thiophene methylamine derivative. Reactions are typically conducted in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification often involves column chromatography or recrystallization .

| Key Reaction Parameters |

|---|

| Solvent: Dichloromethane or toluene |

| Temperature: Reflux (~40–110°C) |

| Base: Triethylamine |

| Reaction Time: 12–24 hours |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : H and C NMR confirm substituent connectivity and purity.

- XRD : Single-crystal X-ray diffraction (e.g., as in ) resolves stereochemistry and bond lengths .

- FTIR : Validates urea C=O (~1650–1700 cm) and aromatic C-H stretches .

Q. What are the solubility properties and formulation challenges?

The compound exhibits poor aqueous solubility (<1 mg/mL in water) but is soluble in DMSO (up to 65 mg/mL). Formulation challenges include achieving stable aqueous dispersions for biological assays. Co-solvents (e.g., PEG-400) or nanoemulsions are recommended for in vitro studies .

Q. How should this compound be stored to ensure stability?

Store at -20°C in a dry, inert atmosphere to prevent hydrolysis of the urea moiety. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.

- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis can accelerate reaction rates .

- Purity Control : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor byproducts .

Q. What strategies address discrepancies between computational and experimental structural data?

- Validation : Cross-reference XRD data with DFT-optimized geometries (e.g., using Gaussian software).

- Polymorphism Screening : Test crystallization in multiple solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .

Q. How can bioavailability be improved through formulation?

- Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance cellular uptake.

- Co-crystallization : Co-formulate with succinic acid to improve solubility and dissolution rates .

Q. What assay designs are recommended to evaluate kinase inhibition activity?

- In Vitro Kinase Assay : Use recombinant ROCK1/2 kinases (or related targets) with ATP-Glo™ luminescence readouts.

- IC Determination : Perform dose-response curves (1 nM–10 µM) with staurosporine as a positive control .

Q. How do structural modifications influence biological activity?

Q. How should researchers analyze contradictory biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.